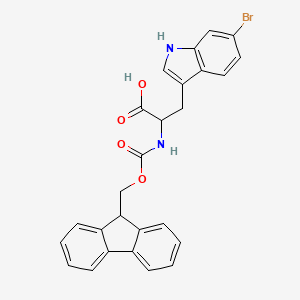
Fmoc-6-bromo-DL-tryptophan
Descripción general
Descripción
Fmoc-6-bromo-DL-tryptophan is a derivative of tryptophan, an essential amino acid. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a bromine atom at the 6-position of the indole ring. This modification makes it a valuable tool in peptide synthesis and various biochemical research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the 6-position . The Fmoc group is then introduced using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate .
Industrial Production Methods
Industrial production of Fmoc-6-bromo-DL-tryptophan follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as solid-phase peptide synthesis (SPPS) are commonly employed, where the compound is synthesized on a resin and subsequently cleaved .
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-6-bromo-DL-tryptophan undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in an organic solvent.
Fmoc Protection: Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base.
Deprotection: Piperidine in dimethylformamide (DMF).
Major Products
Substitution Products: Depending on the nucleophile used, various substituted tryptophan derivatives can be obtained.
Deprotected Tryptophan: Removal of the Fmoc group yields 6-bromo-DL-tryptophan.
Aplicaciones Científicas De Investigación
Fmoc-6-bromo-DL-tryptophan is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in peptide synthesis and for studying reaction mechanisms.
Biology: In the study of protein structure and function, as well as in the development of peptide-based drugs.
Industry: Used in the production of specialized peptides and as a reagent in various biochemical assays.
Mecanismo De Acción
The mechanism of action of Fmoc-6-bromo-DL-tryptophan primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during synthesis, allowing for selective reactions at other sites.
Comparación Con Compuestos Similares
Similar Compounds
- Fmoc-2-bromo-DL-tryptophan
- Fmoc-5-bromo-DL-tryptophan
- Fmoc-7-bromo-DL-tryptophan
- Fmoc-4-bromo-DL-tryptophan
Uniqueness
Fmoc-6-bromo-DL-tryptophan is unique due to the specific positioning of the bromine atom at the 6-position of the indole ring. This positioning can influence the compound’s reactivity and the types of reactions it undergoes compared to other bromotryptophan derivatives .
Propiedades
IUPAC Name |
3-(6-bromo-1H-indol-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21BrN2O4/c27-16-9-10-17-15(13-28-23(17)12-16)11-24(25(30)31)29-26(32)33-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,12-13,22,24,28H,11,14H2,(H,29,32)(H,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJIHXRJOKTXCAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=CC(=C5)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



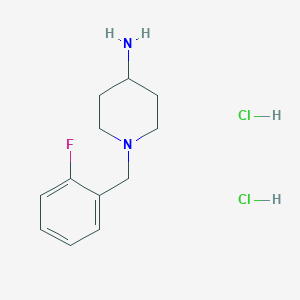
![(1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-ylmethyl)amine hydrochloride](/img/structure/B1390254.png)
![[1-(4-methylbenzyl)-1H-imidazol-2-yl]methanol hydrochloride](/img/structure/B1390256.png)
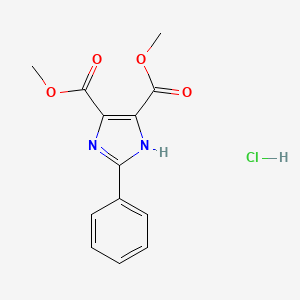
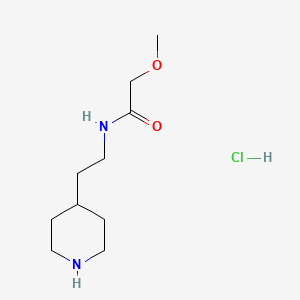
![1-[(5-Methyl-isoxazol-3-ylcarbamoyl)-methyl]-6-oxo-1,6-dihydro-pyridine-3-carboxylic acid](/img/structure/B1390264.png)
![N-methyl-2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine hydrochloride](/img/structure/B1390265.png)

![4-{[(Cyclopropylmethyl)sulfonyl]methyl}piperidine hydrochloride](/img/structure/B1390269.png)
![{[5-(3,4-Dimethoxyphenyl)isoxazol-3-YL]-methyl}amine hydrochloride](/img/structure/B1390270.png)
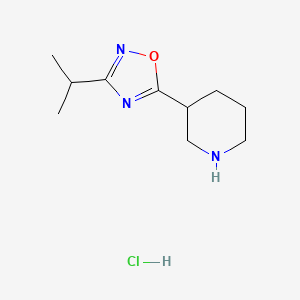

![1-[(4-Fluoro-phenylcarbamoyl)-methyl]-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid](/img/structure/B1390273.png)
